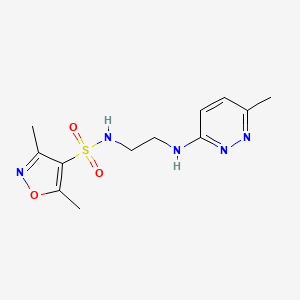

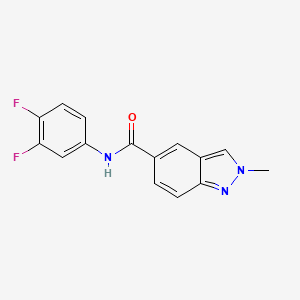

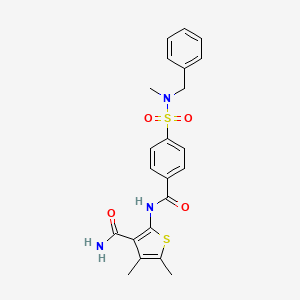

3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is substituted with methyl groups and a sulfonamide group, indicating potential biological activity. Sulfonamides are known for their wide range of medicinal properties, including antibacterial activity.

Synthesis Analysis

The synthesis of sulfonamide derivatives of 5-substituted-3-methylisoxazole, which may include the compound , involves starting from 3,5-dimethylisoxazole. The process includes the generation of 3,5-dimethylisoxazole-4-sulfonamides and subsequent reactions with various amines or aldehydes to introduce different substituents on the isoxazole ring .

Molecular Structure Analysis

While the specific molecular structure analysis of 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is not provided in the given papers, the general structure of sulfonamide derivatives can be studied using X-ray crystallography. This technique can reveal the interactions between the sulfonamide group and other molecular entities, which is crucial for understanding the compound's potential as a carbonic anhydrase inhibitor .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from studies on similar compounds. For instance, the interaction of sulfonamides with carbonic anhydrase isoforms has been investigated, showing that these compounds can act as potent inhibitors for certain isoforms, which is relevant for therapeutic applications . Additionally, the reactivity of nitroso compounds with thiols, forming N-hydroxy-sulfonamide structures, suggests that sulfonamide derivatives might undergo similar reactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the solvent dimethyl sulfoxide has been found to be a suitable solvent for the ninhydrin reaction in amino acid analysis, which could be relevant for the analysis of sulfonamide compounds . The stability and performance of these compounds in various conditions are essential for their practical application in pharmaceuticals and other chemical industries.

Wissenschaftliche Forschungsanwendungen

Lead Optimization and Metabolic Stability Improvement

Research has shown efforts in optimizing the structural class of selective endothelin (ET) receptor antagonists to improve metabolic stability while maintaining potency. An initial lead compound was identified for its binding affinity but was extensively metabolized in preclinical species. Through structure–activity and structure–metabolism studies, more metabolically stable analogues were developed, demonstrating the importance of microsomal stability screening in lead optimization processes for compounds with metabolic liabilities (Humphreys et al., 2003).

Novel Synthesis Approaches

Another study focused on the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This research elaborated on the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various aromatic and heteroaromatic aldehydes, highlighting the scope and limitations of the developed approach (Filimonov et al., 2006).

Antibacterial Activity

A study synthesized and characterized several 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives. These compounds exhibited high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to that of established antibiotics, demonstrating the potential of sulfonamide derivatives in antibacterial applications (Gadad et al., 2000).

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S/c1-8-4-5-11(16-15-8)13-6-7-14-21(18,19)12-9(2)17-20-10(12)3/h4-5,14H,6-7H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJHJRCKRQXKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid](/img/structure/B2550032.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)